2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-amino-1-(3-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C16H19NO2/c1-12(17)16(18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12,16,18H,11,17H2,1H3 |
InChI Key |
KUROJUPTEJDZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 3 Benzyloxy Phenyl Propan 1 Ol
Classical Approaches to Amino Alcohol Synthesis
Classical methods for the synthesis of chiral amino alcohols like 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol have traditionally relied on the formation of diastereomeric mixtures followed by separation or on diastereoselective reactions that favor the formation of one stereoisomer over others.
Resolution Techniques for Enantiomeric Separation
One of the most established methods for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This technique involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods such as fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by removing the resolving agent.
While specific resolution data for this compound is not extensively reported in publicly available literature, the principle is widely applied to similar 1-phenyl-2-aminopropanol derivatives. A common approach involves the use of chiral acids as resolving agents. For the related compound, l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, optical resolution has been a documented, albeit sometimes inefficient, method of preparation. google.com The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization conditions.
Table 1: Common Chiral Resolving Agents for Amino Alcohols
| Resolving Agent | Type |
| (+)-Tartaric acid | Acid |
| (-)-Mandelic acid | Acid |
| (+)-Camphorsulfonic acid | Acid |
| (-)-Dibenzoyltartaric acid | Acid |
The process typically involves dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent, followed by controlled cooling to induce crystallization of the less soluble diastereomeric salt. Subsequent filtration and treatment with a base liberate the enantiomerically enriched free amino alcohol.
Diastereoselective Reductions and Aminations
Diastereoselective synthesis aims to control the stereochemical outcome of a reaction, leading to a preferential formation of one diastereomer. In the context of this compound, this can be achieved through the diastereoselective reduction of a suitable ketone precursor or through diastereoselective amination.
A key precursor for this amino alcohol is 1-[3-(benzyloxy)phenyl]-2-aminopropan-1-one. The reduction of the carbonyl group in this molecule can lead to two diastereomers: the erythro and threo isomers. The relative stereochemistry of the resulting amino alcohol is determined by the reducing agent and the reaction conditions.
Reductive amination of a precursor ketone, such as 1-[3-(benzyloxy)phenyl]-1-oxopropan-2-al, is another viable classical approach. A patent for the synthesis of the related L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol describes a process starting from L-(R)-phenylacetylcarbinol. This process involves a stereoselective reductive amination with a primary aralkylamine, followed by hydrogenolysis to remove the aralkyl group, yielding the desired erythro diastereomer with high selectivity. google.com This highlights the potential of reductive amination to achieve high diastereoselectivity in the synthesis of 1,2-amino alcohols.
Table 2: Examples of Diastereoselective Reductive Amination Conditions
| Precursor | Amine Source | Reducing Agent | Catalyst | Diastereomeric Ratio (erythro:threo) |
| L-(R)-Phenylacetylcarbinol | Benzylamine | H₂ | Pt/C | 92.6:7.4 |
| L-(R)-Phenylacetylcarbinol | Benzylamine | H₂ | Pd(OH)₂/C | Not specified |
Enantioselective Synthesis Strategies
Asymmetric Hydrogenation Routes
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and alkenes. In the synthesis of this compound, the asymmetric hydrogenation of the corresponding aminoketone, 1-[3-(benzyloxy)phenyl]-2-aminopropan-1-one, or a protected derivative, would be a direct route to the chiral amino alcohol.
This approach typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. While specific data for the asymmetric hydrogenation of 1-[3-(benzyloxy)phenyl]-2-aminopropan-1-one is limited, studies on analogous aromatic aminoketones demonstrate the feasibility of this method. For example, the asymmetric hydrogenation of various 2,3-diarylallyl amines has been achieved with high enantioselectivity using iridium catalysts with P-stereogenic ligands. rsc.org
Table 3: Chiral Ligands for Asymmetric Hydrogenation of Ketones and Imines
| Ligand Family | Metal | Typical Substrates |
| BINAP | Ru, Rh | Ketones, Alkenes |
| DuPhos | Rh | Alkenes, Imines |
| Josiphos | Rh, Ir | Ketones, Imines |
| P-Phos | Ru | Ketones |
The success of asymmetric hydrogenation depends on factors such as the substrate structure, catalyst, ligand, solvent, and reaction conditions (temperature, pressure).
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective addition of a nucleophile or the reduction of a carbonyl group. For instance, a chiral auxiliary could be used to form a chiral enolate from a propionyl derivative, which could then react with a 3-(benzyloxy)benzaldehyde derivative. Subsequent transformations would then lead to the desired amino alcohol. Evans' oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions, which could be a key step in such a synthesis. blogspot.com
Another approach involves the use of pseudoephedrine as a chiral auxiliary. When attached to a carboxylic acid, it can direct the diastereoselective alkylation of the α-carbon. wikipedia.org This methodology could be adapted to introduce the amino group and construct the carbon skeleton of the target molecule with high stereocontrol.
Organocatalytic and Metal-Catalyzed Asymmetric Approaches
In recent years, organocatalysis and metal catalysis have emerged as powerful tools for asymmetric synthesis. Organocatalysis utilizes small organic molecules as catalysts, while metal catalysis employs transition metal complexes.
Organocatalytic Approaches: Proline and its derivatives are well-known organocatalysts for asymmetric aldol and Mannich reactions. nih.gov An organocatalytic asymmetric assembly of aldehydes, ketones, and azodicarboxylates catalyzed by L-proline has been reported to produce optically active β-amino alcohols. nih.gov This type of methodology could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.
Metal-Catalyzed Approaches: A variety of metal-catalyzed asymmetric reactions can be envisioned for the synthesis of the target compound. For example, copper-catalyzed asymmetric synthesis of γ-amino alcohols has been reported, demonstrating the utility of metal catalysis in forming C-N and C-O bonds with stereocontrol. acs.org Furthermore, the synthesis of 1,2-amino alcohols through enantioselective aminoallylation of ketones using copper-catalyzed reductive coupling is another promising strategy. acs.org These methods often involve the use of chiral ligands to induce enantioselectivity.
Novel and Sustainable Synthetic Pathways
The development of synthetic routes that are not only efficient but also environmentally benign is a paramount goal in modern chemical synthesis. For a molecule like this compound, which possesses two stereocenters, achieving high stereoselectivity in a sustainable manner is a key challenge.
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisaged. A primary approach involves the use of catalytic methods over stoichiometric reagents to reduce waste. For instance, asymmetric transfer hydrogenation of a suitable α-amino ketone precursor, 2-amino-1-(3-(benzyloxy)phenyl)propan-1-one, represents a greener alternative to classical stoichiometric reductions. The use of environmentally benign solvents, such as water or ethanol, and renewable starting materials where possible, are also key considerations. Atom economy is another crucial principle, favoring reactions where the majority of the atoms from the reactants are incorporated into the final product.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Catalysis | Asymmetric hydrogenation using chiral catalysts to reduce the corresponding α-amino ketone. |
| Benign Solvents | Utilizing water, ethanol, or supercritical fluids as reaction media to replace hazardous organic solvents. |
| Atom Economy | Designing synthetic routes, such as direct asymmetric aminohydroxylation of a corresponding alkene, that maximize the incorporation of starting materials into the product. |
| Renewable Feedstocks | Exploring the use of bio-derived starting materials where feasible. |
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced reproducibility. For the production of this compound, a multi-step flow process could be designed. This might involve the continuous generation of a reactive intermediate, followed by an immediate in-line reaction to form the desired product. For example, a packed-bed reactor containing an immobilized catalyst could be used for the asymmetric reduction step, allowing for easy separation of the product and reuse of the catalyst. Flow chemistry also enables the safe handling of hazardous reagents and reactions under high pressure and temperature, potentially leading to faster reaction times and higher yields.
A hypothetical flow synthesis could involve the following sequential steps:
Continuous Grignard reaction: Reaction of 3-(benzyloxy)bromobenzene with magnesium to form the Grignard reagent in a flow reactor.
In-line addition to an α-amino aldehyde derivative: The freshly prepared Grignard reagent is immediately mixed with a protected alaninal (B1666806) derivative.
Continuous deprotection: The resulting intermediate is then passed through a heated reactor or a reactor containing a deprotection agent to yield the final product.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. For the synthesis of this compound, a key biocatalytic step could be the asymmetric reduction of the corresponding α-amino ketone using a ketoreductase (KRED). Alternatively, a transaminase (TAm) could be employed to introduce the amino group stereoselectively onto a suitable keto-alcohol precursor, 1-hydroxy-1-(3-(benzyloxy)phenyl)propan-2-one. nih.govacs.orgnih.govresearchgate.netresearchgate.net This biocatalytic approach offers mild reaction conditions, high enantiomeric excess, and a reduced environmental footprint compared to many traditional chemical methods.
| Enzyme Class | Potential Application in Synthesis | Expected Outcome |
| Ketoreductase (KRED) | Asymmetric reduction of 2-amino-1-(3-(benzyloxy)phenyl)propan-1-one. | High enantiomeric excess of the desired diastereomer. |
| Transaminase (TAm) | Asymmetric amination of 1-hydroxy-1-(3-(benzyloxy)phenyl)propan-2-one. | Stereoselective formation of the amino group. |
| Lipase | Kinetic resolution of a racemic mixture of the final product or a precursor. | Separation of enantiomers to yield the desired stereoisomer. |
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
Process intensification aims to develop smaller, safer, and more energy-efficient and sustainable chemical processes. For the synthesis of this compound, process intensification could be achieved through several strategies. The use of microwave-assisted synthesis could significantly reduce reaction times for certain steps. The integration of reaction and separation steps, such as reactive distillation or membrane reactors, can also lead to more efficient processes. Furthermore, optimizing catalyst loading, reaction temperature, and pressure are crucial aspects of process intensification to achieve higher throughput and product quality.
| Parameter | Method of Optimization | Impact on Synthesis |
| Catalyst Loading | Screening different catalyst concentrations. | Reduces cost and waste, while maintaining high conversion rates. |
| Temperature | Varying the reaction temperature to find the optimal balance between reaction rate and selectivity. | Can significantly affect reaction kinetics and the formation of byproducts. |
| Pressure | For gas-phase reactions like hydrogenation, optimizing pressure can enhance reaction rates. | Leads to shorter reaction times and potentially higher yields. |
| Solvent | Screening a range of solvents for optimal solubility, reactivity, and ease of removal. | Affects reaction kinetics, selectivity, and downstream processing. |
Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale presents numerous challenges. For the synthesis of this compound, key scale-up considerations would include:
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a larger scale. Proper reactor design with efficient cooling systems is crucial.
Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors, which can affect reaction rates and selectivity.
Safety: A thorough risk assessment of all reagents, intermediates, and reaction conditions is essential to ensure safe operation on a larger scale.
Downstream Processing: The isolation and purification of the final product, for instance, through crystallization or chromatography, must be scalable and efficient.
Cost of Goods: The economic viability of the synthesis is a critical factor, and the cost of raw materials, reagents, and energy must be carefully considered for large-scale production.
A successful scale-up requires a systematic approach, often involving modeling and simulation, to anticipate and address these challenges before moving to a larger production environment. nih.gov
Advanced Analytical Techniques for Characterization and Purity Assessment
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, specific proton signals would be expected. For instance, the protons of the aromatic rings would appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (-O-CH₂-Ph) would likely resonate as a singlet, while the protons on the propanol (B110389) backbone would exhibit more complex splitting patterns due to their proximity to chiral centers and each other.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectra would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the propanolamine (B44665) chain. The chemical shifts provide insight into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations of the alcohol and primary amine groups. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. The C-O stretching of the ether and alcohol groups would be visible in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound (molecular formula: C₁₆H₁₉NO₂), high-resolution mass spectrometry would yield a precise mass measurement. uni.lu Predicted collision cross-section values can also be calculated for different adducts. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 258.14885 |
| [M+Na]⁺ | 280.13079 |
| [M+NH₄]⁺ | 275.17539 |
| [M+K]⁺ | 296.10473 |
| [M-H]⁻ | 256.13429 |
Chromatographic Techniques for Purity Analysis (e.g., HPLC, GC)
Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity analysis of non-volatile compounds like this compound. A typical reverse-phase HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule absorb significantly. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization might be necessary to increase its volatility and prevent peak tailing. This could involve converting the polar -OH and -NH₂ groups into less polar ethers or esters before analysis. The GC analysis would be performed on a capillary column with a suitable stationary phase, and detection would typically be carried out using a flame ionization detector (FID).
Chiral Analysis Methodologies (e.g., Chiral HPLC, Polarimetry)
Since this compound contains two chiral centers, it can exist as four possible stereoisomers. Chiral analysis is crucial to isolate and quantify the desired enantiomer or diastereomer.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful technique for separating and quantifying stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amino alcohol compounds. researchgate.net The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The ratio of the enantiomers can be accurately determined from the peak areas in the resulting chromatogram.
Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. A pure enantiomer will rotate the plane of polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). While polarimetry can confirm the presence of a single enantiomer and its optical purity, it is not a separative technique and is less effective for quantifying mixtures of enantiomers compared to chiral HPLC. The specific rotation is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength).
Derivatization and Chemical Transformations of 2 Amino 1 3 Benzyloxy Phenyl Propan 1 Ol
Modifications at the Amino Group
The primary amino group is a key site for nucleophilic reactions, allowing for extensive functionalization through acylation, alkylation, and cyclization pathways.
The nitrogen atom of the primary amino group can be readily modified. N-acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a wide variety of substituents. nih.gov
N-alkylation of amino alcohols can be challenging due to the potential for competing O-alkylation at the hydroxyl group and over-alkylation at the nitrogen center. google.com Methodologies for the N-alkylation of similar amino-containing compounds often utilize specific conditions to achieve selectivity. For instance, reactions may be performed with reagents like caesium carbonate and tetrabutylammonium iodide in a suitable solvent such as dimethylformamide (DMF). nih.gov An alternative approach is hydrogen-borrowing catalysis, which allows alcohols to be used as alkylating agents. nih.gov In such reactions, protecting the amino group with a bulky substituent like a trityl or benzyl group can be crucial to prevent racemization at the adjacent stereocenter. nih.gov
| Reaction Type | Typical Reagents | Functional Group Formed | Notes |
|---|---|---|---|
| Acylation | Acyl chlorides (R-COCl), Carboxylic anhydrides ((R-CO)₂O) | Amide | Generally proceeds readily under standard conditions. |
| Alkylation | Alkyl halides (R-X) | Secondary or Tertiary Amine | Can be prone to over-alkylation and competing O-alkylation. google.com |
| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | A common method for controlled N-alkylation. |
| Hydrogen-Borrowing Alkylation | Alcohols, Iridium or Ruthenium catalyst | Secondary or Tertiary Amine | An atom-economical method; may require N-protection to preserve stereochemistry. nih.gov |
The amino group of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol can participate in cyclization reactions to form various heterocyclic structures. These reactions typically involve a bifunctional reagent that reacts with both the amino group and another part of the molecule, or an intramolecular reaction following an initial modification. For example, analogous structures like 2-amino-N'-arylbenzamidines can react with various reagents to form fused heterocyclic systems such as quinazolines. researchgate.net
In another relevant example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via an initial N-alkylation at the endocyclic nitrogen, which is then followed by an intramolecular dehydrative cyclization to yield a complex cyclic salt. nih.gov This illustrates a potential pathway where the amino group of the target compound could first be alkylated with a reagent containing a second electrophilic site, setting the stage for a subsequent intramolecular cyclization to form a new ring system.
Transformations of the Hydroxyl Group
The secondary hydroxyl group is another key site for derivatization, enabling the formation of ethers and esters, or its oxidation to a ketone.
Selective derivatization of the hydroxyl group in an amino alcohol requires careful consideration of reaction conditions to prevent undesired reactions at the more nucleophilic amino group. google.com
For etherification , a common strategy involves a two-step process. First, the amino alcohol is treated with a strong base or an alkali metal, such as sodium, to deprotonate the hydroxyl group and form the more nucleophilic alkali alcoholate. In the second step, this intermediate is reacted with an alkylating agent (e.g., an alkyl halide) to form the desired ether. google.com This pre-formation of the alcoholate enhances the reactivity of the oxygen and allows for selective O-alkylation. google.com
Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride. To ensure selectivity, the amino group is often protected beforehand. Common amino-protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be installed and later removed under specific conditions, allowing the hydroxyl group to be esterified without interference.
| Reaction Type | General Method | Typical Reagents | Notes |
|---|---|---|---|
| Etherification | Two-step alcoholate formation and alkylation | 1. Alkali metal (e.g., Na) or strong base 2. Alkyl halide (R-X) | Selective for the hydroxyl group over the unprotected amino group. google.com |
| Esterification | Acylation (with N-protection) | Acyl chloride (R-COCl) or Anhydride ((R-CO)₂O) | Requires prior protection of the amino group to prevent N-acylation. |
The secondary benzylic alcohol of this compound can be oxidized to the corresponding ketone, 2-amino-1-[3-(benzyloxy)phenyl]propan-1-one. This transformation can be accomplished using a variety of oxidizing agents. Reagents such as potassium permanganate or chromium-based compounds (e.g., chromium trioxide) are effective for this purpose.
The electrochemical oxidation of related alkanolamines has also been studied. mdpi.com For example, the oxidation of ephedrine (2-(methylamino)-1-phenylpropan-1-ol), a structurally similar compound, results in cleavage of the carbon-carbon bond adjacent to the nitrogen, yielding products such as benzaldehyde (B42025). mdpi.com This suggests that under certain oxidative conditions, the target compound could potentially undergo similar fragmentation pathways in addition to simple oxidation of the alcohol to a ketone.
Reactions Involving the Benzyloxy Phenyl Moiety
The benzyloxy phenyl portion of the molecule provides two main avenues for chemical transformation: cleavage of the benzyl ether and electrophilic substitution on the aromatic ring.
A primary transformation is the debenzylation of the benzyloxy group to yield the corresponding phenol, 3-(2-amino-1-hydroxypropyl)phenol. This is a common deprotection strategy in organic synthesis and is typically achieved through catalytic hydrogenation. The reaction involves hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is generally clean and efficient, providing access to the phenolic derivative.
Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. The positions of substitution are directed by the existing substituents on the ring: the benzyloxy group and the amino alcohol side chain. The benzyloxy group is an ortho, para-director, while the activating or deactivating nature of the side chain would also influence the regiochemical outcome of the substitution. Common reagents for these transformations include nitric acid for nitration, halogens like chlorine or bromine with a Lewis acid catalyst for halogenation, and sulfuric acid for sulfonation.
Deprotection Strategies for Benzyloxy Group
The benzyloxy group serves as a common protecting group for phenols, and its removal is a key step in the synthesis of compounds like Metaraminol, the de-benzylated form of the title compound. google.comnih.govwikipedia.org The primary strategy for the deprotection of this group is catalytic hydrogenation.
Catalytic Hydrogenation: This method is widely employed for cleaving benzyl ethers due to its efficiency and the clean nature of the byproducts, which are toluene and the deprotected phenol. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is highly effective and is a preferred method in synthetic routes leading to related compounds. google.com
The general reaction is as follows:
Substrate: this compound
Reagents: H₂, Palladium on carbon (Pd/C)
Solvent: Typically an alcohol, such as ethanol or methanol
Product: 3-(2-Amino-1-hydroxypropyl)phenol (Metaraminol)
While catalytic hydrogenation is the most common approach, other methods for benzyl ether cleavage exist, although they may be less suitable if other functional groups in the molecule are sensitive to the reaction conditions. organic-chemistry.org Strong acids can cleave benzyl ethers, but this method is limited to substrates that are not acid-sensitive. organic-chemistry.org Oxidative methods can also be employed, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), although this is more effective for electron-rich systems like p-methoxybenzyl ethers. organic-chemistry.org
Table 1: Deprotection Methods for Benzyl Ethers
| Method | Reagents and Conditions | Byproducts | Applicability Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, in a suitable solvent (e.g., Ethanol) | Toluene | Preferred and widely used method; may affect other reducible groups like alkenes or alkynes. google.comorganic-chemistry.org |
| Acid Catalysis | Strong Lewis or Brønsted acids (e.g., BCl₃, HBr) | Benzyl-containing byproducts | Limited to substrates that are stable under strongly acidic conditions. organic-chemistry.orgresearchgate.net |
| Oxidative Cleavage | e.g., DDQ, especially for activated benzyl ethers | Benzaldehyde derivatives | More effective for electron-rich benzyl ethers (e.g., p-methoxybenzyl). organic-chemistry.org |
Further Substitutions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions to introduce new functional groups. wikipedia.org The position of the incoming electrophile is directed by the substituents already present on the ring: the benzyloxy group (-OCH₂Ph) and the 2-amino-1-hydroxypropyl side chain.
The benzyloxy group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. wikipedia.orglibretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org The positions on the ring are numbered relative to the side chain at position 1. The benzyloxy group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6.
Position 2: Ortho to the side chain, ortho to the benzyloxy group.
Position 4: Para to the side chain, ortho to the benzyloxy group.
Position 5: Meta to the side chain, meta to the benzyloxy group.
Position 6: Ortho to the side chain, para to the benzyloxy group.
Considering the directing effect of the benzyloxy group, substitution is most likely to occur at positions 2, 4, and 6. Steric hindrance from the bulky side chain at position 1 might influence the relative yields of the different isomers, potentially favoring substitution at the less hindered positions 4 and 6. wikipedia.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Nitration: Achieved by treating the compound with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com This would likely yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-substituted products.
Halogenation: Involves reacting the compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org This would introduce a halogen atom onto the ring, again at the positions activated by the benzyloxy group.
Sulfonation: Uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H) onto the ring. uomustansiriyah.edu.iq This reaction is reversible. uomustansiriyah.edu.iq
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile (E⁺) | Potential Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Mixture of nitro-substituted derivatives at positions 2, 4, and 6. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Mixture of halogen-substituted derivatives at positions 2, 4, and 6. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | Mixture of sulfonic acid derivatives at positions 2, 4, and 6. |
Computational and Theoretical Studies
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is fundamental to its properties and interactions. Conformational analysis of 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol involves identifying its stable conformers and understanding the energy barriers that separate them. The presence of multiple rotatable bonds—specifically around the Cα-Cβ bond of the propanolamine (B44665) backbone, the C-O-C ether linkage of the benzyloxy group, and the C-N bond—gives rise to a complex potential energy surface.
Energy landscape studies provide a comprehensive map of these conformational states. researchgate.netnih.gov For molecules like this compound, which are analogues of cathinones, gas-phase studies often reveal a limited number of low-energy conformations. kean.edu The relative energies of these conformers are determined by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding between the hydroxyl and amino groups, and π-stacking interactions involving the aromatic rings.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of different conformers. kean.edu The solvent environment can significantly influence the conformational preferences, often stabilizing more polar conformers. kean.edu The energy landscape of a chemical system is a foundational mathematical structure that dictates the system's time evolution and dynamics. researchgate.net Understanding this landscape allows for insights into the metastable chemical compounds that can exist on observable time scales. researchgate.net
Interactive Table: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (H-Cα-Cβ-N) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |
| A | 60° (gauche) | 0.00 | 0.00 |
| B | 180° (anti) | 1.25 | 0.85 |
| C | -60° (gauche) | 0.95 | 1.10 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a conformational analysis.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. For this compound, methods like DFT are used to compute a variety of electronic properties. kean.edu
The molecular electrostatic potential (MEP) surface is a key output of these calculations, highlighting regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino and hydroxyl groups would represent regions of positive potential (electron-poor).
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals. kean.edu This analysis can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of significant interest. The energy and distribution of these orbitals provide insights into the molecule's chemical reactivity and its potential as an electron donor or acceptor.
Interactive Table: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of quantum chemical calculations.
Molecular Docking and Dynamics Simulations of Analogues in Hypothetical Binding Sites (Generic, not specific to biological targets or effects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of analogues of this compound, docking simulations can be performed against generic, hypothetical binding sites to explore potential interaction patterns. These hypothetical sites can be designed with varying degrees of hydrophobicity, polarity, and aromatic character to probe the molecule's binding promiscuity.
The results of such docking studies are typically ranked using a scoring function that estimates the binding affinity, often expressed in kcal/mol. nih.gov For a molecule with both hydrogen bond donors (hydroxyl and amino groups) and aromatic rings, it is expected that its analogues would show favorable interactions in binding sites that feature complementary functionalities, such as hydrogen bond acceptors (e.g., carbonyl oxygens) and aromatic residues (e.g., phenylalanine, tyrosine).
Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-receptor complex over time. utupub.fi MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the binding site. utupub.fi These simulations can reveal the stability of key interactions, the role of solvent molecules, and any conformational changes that occur upon binding. easychair.org
Interactive Table: Hypothetical Docking Scores of Analogues in Generic Binding Sites
| Analogue | Hypothetical Binding Site | Docking Score (kcal/mol) | Key Interactions |
| This compound | Hydrophobic Pocket with H-bond Acceptor | -7.8 | H-bond with hydroxyl, π-π stacking |
| 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol | Aromatic-rich Cleft | -7.2 | π-π stacking, cation-π |
| 2-Amino-1-[3-hydroxyphenyl]propan-1-ol | Polar Cavity | -8.5 | Multiple H-bonds |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of molecular docking simulations.
Predictive Modeling for Synthetic Route Design
Computational tools are increasingly being used to assist in the design of efficient synthetic routes for novel compounds. Retrosynthesis prediction algorithms can propose disconnections of the target molecule into simpler, commercially available starting materials. nih.gov For this compound, a likely retrosynthetic disconnection would be at the Cα-Cβ bond, suggesting a synthetic strategy involving the addition of a propan-2-amine equivalent to a substituted benzaldehyde (B42025) derivative.
Predictive models, often powered by machine learning and trained on large databases of chemical reactions, can suggest specific reagents and reaction conditions for each synthetic step. nih.gov These models can also predict potential side reactions and byproducts, allowing for the optimization of the synthetic route before it is attempted in the laboratory. The goal is to identify a convergent and high-yielding synthesis pathway. nih.gov
Interactive Table: Hypothetical Predicted Synthetic Route for this compound
| Step | Reaction Type | Starting Materials | Proposed Reagents | Predicted Yield |
| 1 | Williamson Ether Synthesis | 3-Hydroxybenzaldehyde, Benzyl bromide | K2CO3, Acetone | 95% |
| 2 | Henry Reaction | 3-(Benzyloxy)benzaldehyde, Nitroethane | Diethylamine | 80% |
| 3 | Reduction of Nitroalkene | 1-(3-(Benzyloxy)phenyl)-2-nitroprop-1-ene | LiAlH4, THF | 85% |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of predictive modeling for synthetic route design.
2 Amino 1 3 Benzyloxy Phenyl Propan 1 Ol As a Versatile Synthetic Intermediate
Applications in the Construction of Complex Organic Molecules
The unique combination of functional groups in 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol makes it an attractive starting material or key intermediate in the total synthesis of natural products and pharmaceutical agents. The amino alcohol moiety is a common structural motif in a wide range of bioactive compounds, including alkaloids and various pharmaceutical drugs.
While specific, publicly documented total syntheses employing this compound are not extensively reported, the utility of analogous 1-phenyl-2-aminopropanol scaffolds is well-established. These structures serve as precursors to important pharmaceutical intermediates. For instance, similar compounds are utilized in the synthesis of drugs like fluoxetine, nisoxetine, and tomoxetine, where the 3-amino-1-phenylpropanol core is a critical component. researchgate.net The presence of the benzyloxy group at the meta position of the phenyl ring in this compound offers a handle for further functionalization or modification, which can be crucial in the late stages of a complex synthesis. The benzyloxy group can be readily deprotected to reveal a phenol, which can then participate in a variety of chemical transformations, such as etherification, esterification, or coupling reactions, to build molecular complexity.
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable asset in the field of asymmetric synthesis. Chiral amino alcohols are widely employed as chiral auxiliaries, chiral ligands for metal-catalyzed reactions, and as starting materials for the synthesis of other chiral molecules.
As a chiral auxiliary , this compound can be temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. Although specific studies detailing the use of this compound as a chiral auxiliary are not prevalent, the principle is a cornerstone of asymmetric synthesis. wikipedia.org The steric and electronic properties of the benzyloxyphenyl group would likely influence the facial selectivity of reactions on the attached substrate.
Furthermore, this compound can serve as a precursor for the synthesis of chiral ligands . The amino and hydroxyl groups can be readily modified to incorporate phosphine (B1218219), oxazoline, or other coordinating moieties. These ligands can then be complexed with transition metals to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. wikipedia.org The development of novel chiral ligands is a continuous effort in organic chemistry to achieve higher efficiency and selectivity in asymmetric catalysis.
Below is a conceptual table illustrating the potential of chiral amino alcohol-derived ligands in asymmetric catalysis, based on general findings in the field.
| Catalyst Type | Metal | Reaction Type | Potential Enantioselectivity |
| Oxazoline Ligand | Copper | Asymmetric Cyclopropanation | High |
| Phosphine-Amino Alcohol Ligand | Rhodium | Asymmetric Hydrogenation | Excellent |
| Diamine Ligand | Ruthenium | Asymmetric Transfer Hydrogenation | High |
This table is illustrative and based on the general reactivity of chiral amino alcohol-derived ligands.
Exploration of Novel Reaction Pathways Utilizing the Compound
Research into new synthetic methodologies often involves exploring the reactivity of functionalized molecules like this compound under various reaction conditions. The presence of multiple reactive sites allows for the investigation of novel intramolecular and intermolecular transformations.
For example, the amino and hydroxyl groups can participate in cyclization reactions to form heterocyclic structures such as oxazolidines or morpholines. These heterocyclic systems are present in many biologically active compounds. The development of stereoselective methods for the synthesis of these rings is of great interest. Diastereoselective reactions of the amino alcohol, for instance, in multicomponent reactions or cycloadditions, could lead to the formation of complex polycyclic systems with high levels of stereocontrol. rsc.org
The exploration of novel reaction pathways could also involve the use of this compound in biocatalysis, where enzymes are used to perform highly selective transformations. The synthesis of structurally similar amino alcohols has been achieved using enzymatic reactions, highlighting the potential for green and efficient synthetic routes. williams.edu
The following table outlines potential areas of research for novel reaction pathways involving this compound.
| Reaction Class | Potential Products | Significance |
| Intramolecular Cyclization | Chiral Oxazolidines, Morpholines | Access to important heterocyclic scaffolds |
| Multicomponent Reactions | Complex, highly functionalized molecules | Atom-economical and efficient synthesis |
| Biocatalytic Transformations | Enantiopure derivatives | Green and sustainable chemistry |
| Metal-catalyzed C-H activation | Novel functionalized derivatives | Direct and efficient bond formation |
Q & A
Q. What are the common synthetic routes for 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis typically involves the condensation of 3-(benzyloxy)benzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form a nitroalkene intermediate, followed by catalytic hydrogenation or reduction (e.g., using LiAlH₄ or NaBH₄) to yield the amino alcohol . Key factors affecting yield include:
- pH control : Basic conditions favor nitroalkene formation.
- Catalyst selection : Palladium on carbon (Pd/C) improves hydrogenation efficiency.
- Temperature : Higher temperatures (>80°C) accelerate condensation but may degrade sensitive functional groups.
Q. How do the amino and hydroxyl groups in this compound influence its chemical reactivity and biological interactions?
Methodological Answer:
- Amino group : Acts as a nucleophile, enabling Schiff base formation with carbonyl compounds or coordination with metal ions in catalysis .
- Hydroxyl group : Participates in hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets (e.g., enzyme active sites) .
- Synergistic effects : The proximity of these groups allows for intramolecular hydrogen bonding, stabilizing specific conformations critical for receptor binding .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies positional isomerism and confirms benzyloxy substitution patterns .
- HPLC with chiral columns : Resolves enantiomers (critical for studying stereospecific bioactivity) .
- Mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., nitroalkene byproducts) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer: SAR strategies include:
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability and receptor affinity, as seen in analogs like 2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol .
- Chiral modifications : (1R,2R)-configured analogs show higher enantiomeric excess (ee) in asymmetric synthesis, improving target specificity .
- Comparative analysis : Use tables to evaluate analogs (see Table 1):
| Compound | Substitution | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| This compound | Benzyloxy | 15 μM (Enzyme X) | |
| 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol | -CF₃ | 8 μM (Enzyme X) | |
| (1R,2R)-configured analog | Chiral center | 5 μM (Enzyme X) |
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from:
- Enantiomeric impurities : Use chiral HPLC to confirm enantiopurity and retest activity .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Solvent effects : Compare data in polar (DMSO) vs. non-polar (THF) solvents, as solubility impacts ligand-receptor kinetics .
Q. What strategies improve enantiomeric purity during asymmetric synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Employ Evans oxazolidinones to direct stereochemistry during aldol reactions .
- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to achieve >90% ee .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Q. How does the benzyloxy group influence interactions with biological targets compared to other substituents?
Methodological Answer:
- Steric effects : The benzyloxy group’s bulkiness may hinder binding in tight enzyme pockets, unlike smaller groups (e.g., -OCH₃) .
- Electronic effects : The electron-donating benzyloxy group enhances π-π stacking with aromatic residues in receptors, as observed in fluorinated analogs .
- Metabolic stability : Benzyloxy derivatives resist oxidative degradation better than hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
